![molecular formula C18H15FO3 B5717063 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one, also known as EFOB or EF24, is a synthetic compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties, particularly its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one involves the activation of the Nrf2-Keap1 pathway, which regulates the cellular response to oxidative stress. 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one binds to Keap1, leading to the dissociation of Nrf2 and subsequent translocation of Nrf2 into the nucleus. This results in the upregulation of antioxidant genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to increase the levels of intracellular reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells. In addition, 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its ability to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has some limitations, such as its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for research on 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential use of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in combination with other anticancer agents. Moreover, the mechanism of action of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one in humans.
Méthodes De Synthèse
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential use in cancer therapy. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has shown promising results in inhibiting cancer cell migration and invasion, as well as angiogenesis.
Propriétés
IUPAC Name |
4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-2-13-9-18(20)22-17-10-15(6-7-16(13)17)21-11-12-4-3-5-14(19)8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFEZAIVGQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
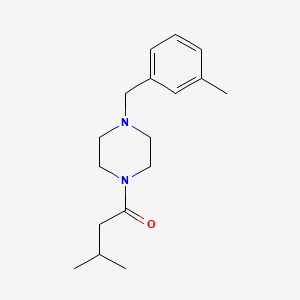
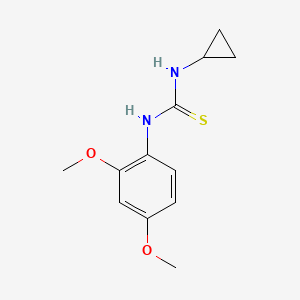
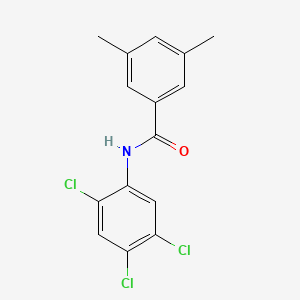
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
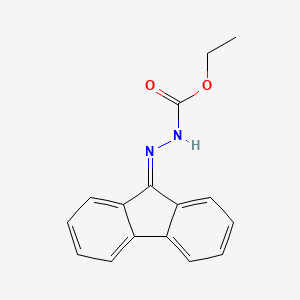
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
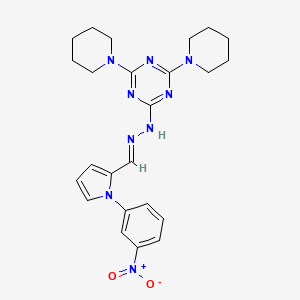

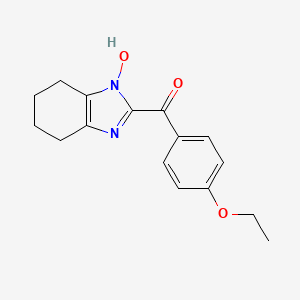
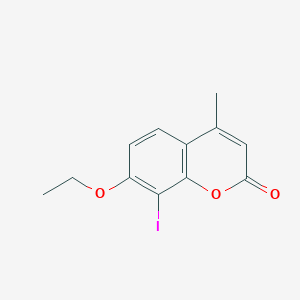
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)